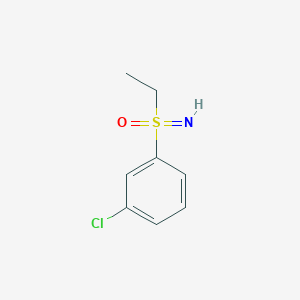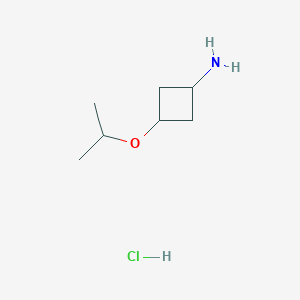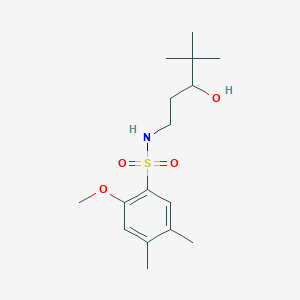
Phenyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phenyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate, also known as TFMP, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been used in various applications, including drug discovery and development, as well as biochemical and physiological studies.
Scientific Research Applications
Beta(3)-Adrenergic Receptor Agonists Development
A series of novel (4-piperidin-1-yl)-phenyl sulfonamides, including derivatives similar to Phenyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate, were synthesized and evaluated for their biological activity on the human beta(3)-adrenergic receptor (AR). These compounds demonstrated potent full agonist activity at the beta(3) receptor, with significant selectivity over beta(1)- and beta(2)-ARs. This research outlines the potential of these sulfonamides in developing treatments targeting metabolic and cardiovascular diseases by modulating the beta(3)-adrenergic pathway (Hu et al., 2001).
Enzyme Inhibition for Therapeutic Applications
The molecule has been implicated in studies exploring enzyme inhibition for therapeutic purposes. N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives were synthesized and evaluated for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. These compounds showed potential as excellent inhibitors, suggesting their applications in treating diseases like Alzheimer's by inhibiting enzymes involved in neurotransmitter degradation (Khalid, Rehman, & Abbasi, 2014).
Chemical Synthesis and Molecular Docking
Research also extends into the synthesis and evaluation of derivatives for various biochemical applications. For instance, sulfonamide drugs synthesized from reactions involving p-toluenesulfonyl chloride and various amines, including 4-piperidine carboxylic acid, were analyzed for their antibacterial potential and cytotoxicity. These studies contribute to the development of new medicinal drugs with improved safety and efficacy profiles (Hussain et al., 2022).
Advanced Material Development
Innovative applications in material science, such as the creation of novel sulfonated thin-film composite nanofiltration membranes for dye treatment, demonstrate the compound's versatility. These membranes showed improved water flux and hydrophilicity, attributed to the incorporation of sulfonated aromatic diamine monomers. This research highlights the role of sulfonamide-based compounds in enhancing the efficiency of nanofiltration processes used in water treatment and purification technologies (Liu et al., 2012).
properties
IUPAC Name |
phenyl 4-[[[4-(trifluoromethyl)phenyl]sulfonylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O4S/c21-20(22,23)16-6-8-18(9-7-16)30(27,28)24-14-15-10-12-25(13-11-15)19(26)29-17-4-2-1-3-5-17/h1-9,15,24H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKSNKYQOHFAHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Piperidylmethylene)benzo[b]pyran-2,4-dione](/img/structure/B2963907.png)
![ethyl 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2963911.png)

![2,4-difluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2963915.png)
![6-{[4-(4-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B2963916.png)
![4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B2963917.png)


![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2963922.png)
![N-(2-cyclopropylethyl)-6-(4-{6-[(2-cyclopropylethyl)carbamoyl]pyridazin-3-yl}piperazin-1-yl)pyridazine-3-carboxamide](/img/structure/B2963923.png)
![(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2963924.png)